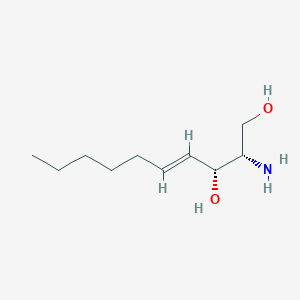

(2S,3R,4E)-2-Amino-4-decene-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of molecules similar to "(2S,3R,4E)-2-Amino-4-decene-1,3-diol," particularly those involving chiral 1,2-amino alcohols and 1,2-diols, has been significantly advanced through direct asymmetric synthesis methods. Organocatalytic reactions have been employed to achieve high enantiomeric enrichment of anti-1,2-amino alcohols and syn-1,2-diols, utilizing primary amine-containing amino acids as catalysts. These methods offer practical, efficient routes for synthesizing structurally complex and biologically relevant molecules (Ramasastry et al., 2007).

Molecular Structure Analysis

The molecular structure and spectroscopic analysis of related compounds have been thoroughly investigated, revealing detailed insights into their structural characteristics. For instance, novel compounds synthesized through slow evaporation techniques have been characterized using XRD, FTIR, NMR, and UV–Vis spectra alongside DFT computations. These studies not only provide a deep understanding of the molecular structure but also evaluate the compound's electronic properties and potential nonlinear optical (NLO) behavior (Pavitha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving "(2S,3R,4E)-2-Amino-4-decene-1,3-diol" and its analogs often involve complex transformations, including cycloadditions, which are crucial for synthesizing various bioactive molecules. Enantioselective cycloaddition reactions have expanded to incorporate reactive olefinic components, enabling the synthesis of chiral 1,2-amino alcohols, 1,2-diamines, and β-amino acids with high yields and enantioselectivity. Such reactions underline the versatility and synthetic utility of these compounds in organic synthesis (Reddy et al., 2017).

Physical Properties Analysis

The physical properties of compounds related to "(2S,3R,4E)-2-Amino-4-decene-1,3-diol" have been explored through various studies, focusing on their crystalline structure, protolytic properties, and alkylating activities. These investigations provide valuable information on the stability, solubility, and reactivity of such compounds, contributing to their application in further chemical syntheses and potential industrial applications (Budzisz et al., 2005).

Propriétés

IUPAC Name |

(E,2S,3R)-2-aminodec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h6-7,9-10,12-13H,2-5,8,11H2,1H3/b7-6+/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBOJQHSJYZATL-LOSXEJPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476457 |

Source

|

| Record name | (E,2S,3R)-2-aminodec-4-ene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4E)-2-Amino-4-decene-1,3-diol | |

CAS RN |

235431-59-1 |

Source

|

| Record name | (E,2S,3R)-2-aminodec-4-ene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)

![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)